molecular formula C19H17N3OS2 B14997249 3-(4-Methylphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-Methylphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B14997249
M. Wt: 367.5 g/mol
InChI Key: AEYMVOFHFPTTBG-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex heterocyclic compound that features a pyridothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves the condensation of appropriate thiophene and pyridine derivatives under controlled conditions. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized versions of the above synthetic routes. The reaction conditions are carefully controlled to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-METHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE apart is its unique combination of a pyridothiadiazine core with thiophene and methylphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H17N3OS2

Molecular Weight

367.5 g/mol

IUPAC Name

3-(4-methylphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C19H17N3OS2/c1-13-4-6-14(7-5-13)21-11-22-18(23)9-15(17-3-2-8-24-17)16(10-20)19(22)25-12-21/h2-8,15H,9,11-12H2,1H3

InChI Key

AEYMVOFHFPTTBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CS4

Origin of Product

United States

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